

Technical Guide: Certificate of Analysis for Lodoxamide Impurity 2-d10

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Compound of Interest

Compound Name: Lodoxamide impurity 2-d10

Cat. No.: B12399941

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for **Lodoxamide Impurity 2-d10**. Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Lodoxamide Impurity 2 is a potential process-related impurity or degradation product. The deuterated form, **Lodoxamide Impurity 2-d10**, is synthesized for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of the corresponding non-labeled impurity in Lodoxamide drug substance and formulated products.

Common impurities in Lodoxamide can arise from starting materials, by-products of the synthesis, or degradation of the API. These can include products of hydrolysis, oxidation, or dehalogenation.^[1] This guide will present a plausible structure for Lodoxamide Impurity 2 based on hydrolysis and detail the analytical testing and data that would be expected on a CoA for its deuterated analogue.

Representative Certificate of Analysis: Lodoxamide Impurity 2-d10

This section details a typical Certificate of Analysis for a batch of **Lodoxamide Impurity 2-d10**.

Product Information	
Product Name	Lodoxamide Impurity 2-d10
Chemical Name	2-((3-amino-2-chloro-5-cyanophenyl)amino)-2-oxoacetic acid-d
Proposed Structure	(See Figure 1 below)
Molecular Formula	C ₉ H ₄ DCIN ₄ O ₃
Molecular Weight	259.63 g/mol
Batch Number	VPI-LI2D10-20251205
Date of Manufacture	December 2025
Retest Date	December 2027
Storage Conditions	2-8°C, protect from light

Figure 1: Proposed Chemical Structures

- A) Lodoxamide: N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid
- B) Lodoxamide Impurity 2 (Proposed): 2-((3-amino-2-chloro-5-cyanophenyl)amino)-2-oxoacetic acid (formed by hydrolysis of one of the dioxamic acid side chains).
- C) **Lodoxamide Impurity 2-d10**: The deuterated internal standard. The position of the deuterium atom is on the carboxylic acid proton.

Analytical Test	Acceptance Criteria	Result	Method Reference
Appearance	White to off-white solid	Conforms	Visual
Identity (¹ H NMR)	Conforms to structure	Conforms	NMR-001
Identity (Mass Spectrometry)	Conforms to structure	Conforms	MS-001
Purity (HPLC)	≥ 98.0%	99.2%	HPLC-001
Isotopic Purity (Mass Spec.)	≥ 99 atom % D	99.5 atom % D	MS-001
Residual Solvents	Conforms to ICH Q3C	Conforms	GC-001
Water Content (Karl Fischer)	≤ 1.0%	0.3%	KF-001

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Method: HPLC-001)

This method is used to determine the purity of **Lodoxamide Impurity 2-d10** by separating it from other related substances.

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.

- Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
20.0	95
25.0	95
25.1	5

| 30.0 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Mass Spectrometry (MS) for Identity and Isotopic Purity (Method: MS-001)

This method confirms the molecular weight of the compound and determines its isotopic purity.

- Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Mass Range: 50 - 1000 m/z.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.

- Gas Temperature: 325°C.
- Sheath Gas Flow: 11 L/min.
- Sample Infusion: The sample is introduced via the HPLC system under the conditions described in HPLC-001.
- Data Analysis: The mass spectrum is analyzed for the parent ion corresponding to the molecular weight of **Lodoxamide Impurity 2-d10**. Isotopic purity is determined by comparing the peak intensities of the deuterated and non-deuterated parent ions.

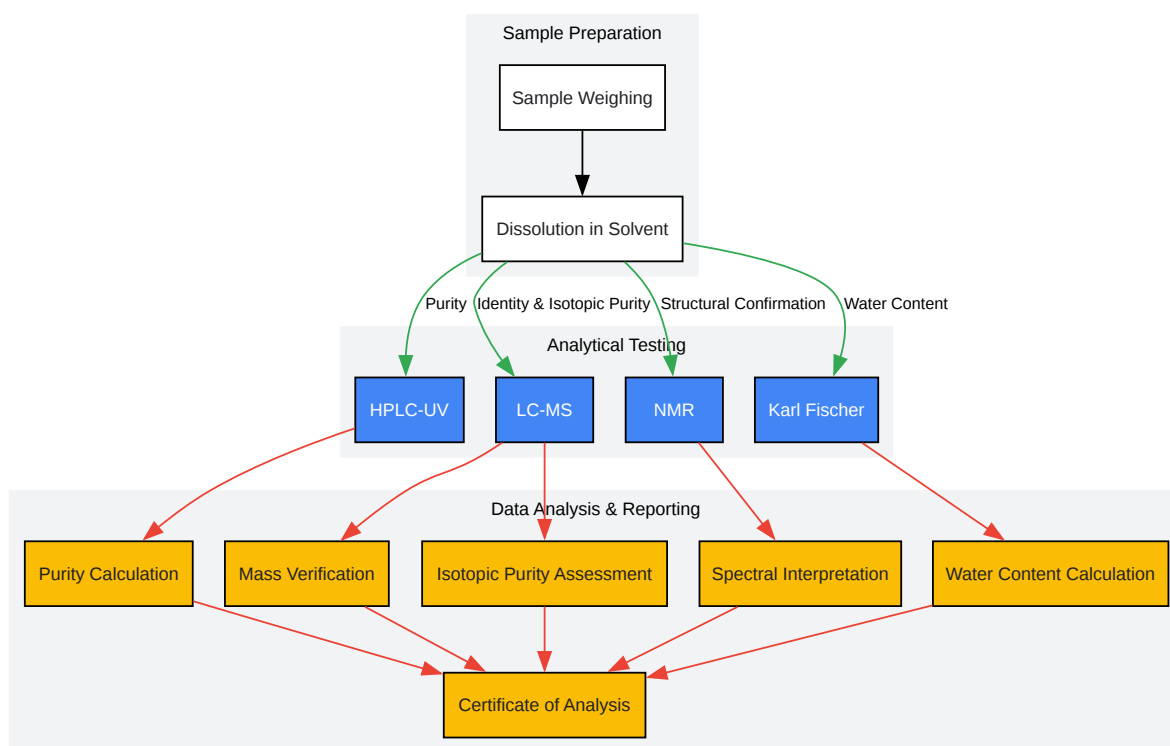
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity (Method: NMR-001)

^1H NMR spectroscopy is used to confirm the chemical structure of the impurity.

- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Sample Concentration: Approximately 5 mg/mL.
- Data Acquisition: Standard ^1H NMR pulse sequence.
- Data Analysis: The chemical shifts, multiplicities, and integrations of the observed protons are compared to the expected signals for the proposed structure of Lodoxamide Impurity 2. The absence of a signal for the carboxylic acid proton is indicative of successful deuteration.

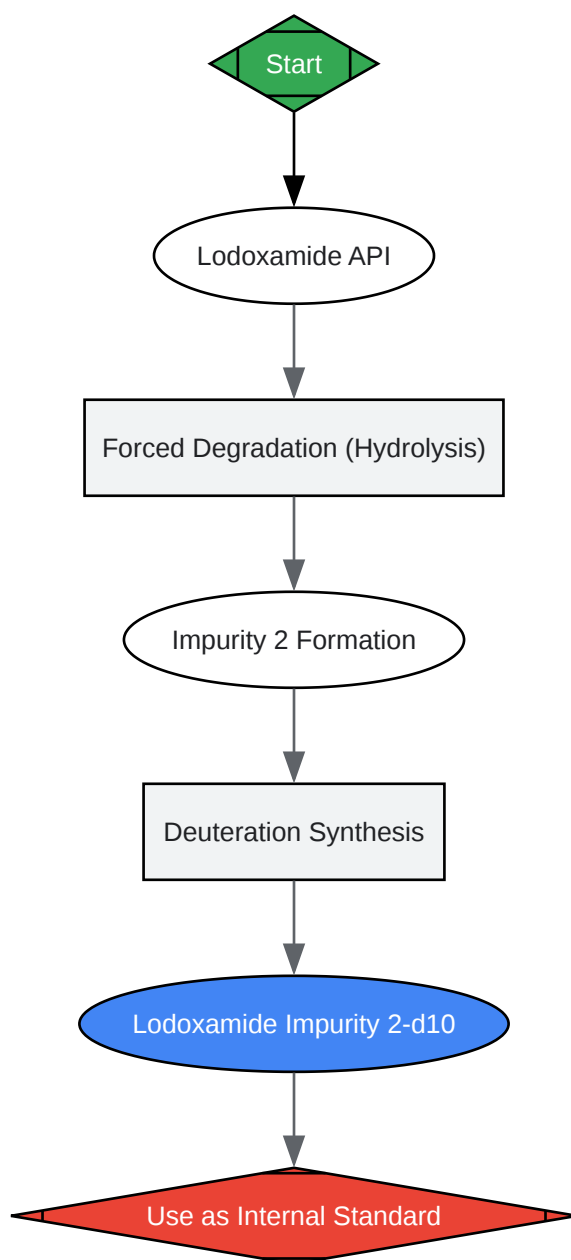
Mandatory Visualizations

The following diagrams illustrate the workflow for the characterization of **Lodoxamide Impurity 2-d10**.



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Caption: Workflow for the analysis of **Lodoxamide Impurity 2-d10**.



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Caption: Logical relationship from API to deuterated impurity standard.

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References

- 1. veeprho.com [veeprho.com]
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